松香苷B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

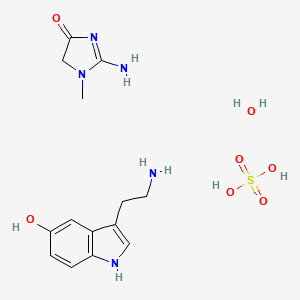

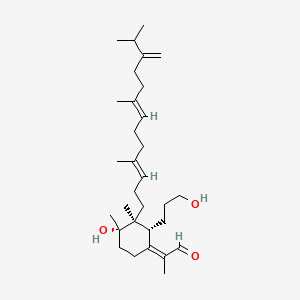

Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .

科学研究应用

Massonianoside B has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in studies involving protein methyltransferases, particularly DOT1L.

Biology: The compound’s ability to decrease H3K79 methylation makes it a valuable tool in epigenetic research.

Medicine: Massonianoside B exhibits anti-leukemic activity and is metabolically stable in both human and mouse liver microsomes, making it a potential candidate for therapeutic applications

Industry: Its antioxidant properties make it useful in the development of natural antioxidant products.

作用机制

Target of Action

Massonianoside B primarily targets DOT1L (disruptor of telomeric silencing 1-like) . DOT1L is an enzyme that plays a crucial role in the methylation of histone H3 at lysine 79 (H3K79), a process that is important for gene expression regulation .

Mode of Action

Massonianoside B acts as a cell-permeable, potent, highly selective, reversible, and SAM-competitive inhibitor of DOT1L . It decreases cellular levels of H3K79 methylation and inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Biochemical Pathways

The primary biochemical pathway affected by Massonianoside B is the H3K79 methylation pathway . By inhibiting DOT1L, Massonianoside B decreases the methylation of H3K79, leading to changes in gene expression. Specifically, it inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Pharmacokinetics

It is known to bemetabolically stable in both human and mouse liver microsomes . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of DOT1L by Massonianoside B leads to a decrease in cellular levels of H3K79 methylation and the inhibition of MLL fusion target genes HOXA9 and MEIS1 . This results in anti-leukemic activity , making Massonianoside B a potential therapeutic agent for leukemia .

Action Environment

The action of Massonianoside B can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability in liver microsomes suggests that it may be more effective in environments where liver enzymes are present . .

生化分析

Biochemical Properties

Massonianoside B interacts with the enzyme DOT1L (disruptor of telomeric silencing 1-like), a histone H3 lysine 79 (H3K79) methyltransferase . It displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) .

Cellular Effects

Treatment of MLL-rearranged leukemia cells with Massonianoside B results in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . Moreover, Massonianoside B selectively inhibits proliferation and causes apoptosis in MLL-rearranged leukemia cells .

Molecular Mechanism

Massonianoside B exerts its effects at the molecular level through binding interactions with the enzyme DOT1L . It is a SAM-competitive inhibitor that decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .

Temporal Effects in Laboratory Settings

It is known to be metabolically stable in both human and mouse liver microsomes .

准备方法

Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .

化学反应分析

Massonianoside B undergoes various chemical reactions, including:

Oxidation: It exhibits radical scavenging capacities, which indicates its potential to undergo oxidation reactions.

Reduction: The compound can restore the activity of antioxidant enzymes impaired by carbon tetrachloride (CCL4), suggesting its involvement in reduction reactions.

Substitution: The presence of hydroxyl groups in its structure allows for potential substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Massonianoside B can be compared with other similar compounds, such as:

Silibinin: Another natural compound with antioxidant properties.

Hesperidin methyl chalcone: Known for its anti-inflammatory and antioxidant activities.

4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical studies for its glycosidic properties

Massonianoside B stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.

属性

IUPAC Name |

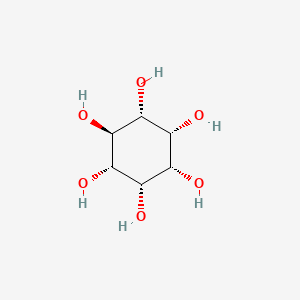

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Massonianoside B and where is it found?

A1: Massonianoside B (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []

Q2: What are the known biological activities of Massonianoside B?

A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []

Q3: How does Massonianoside B interact with DOT1L and what are the downstream effects?

A3: Massonianoside B acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []

Q4: What is the structural characterization of Massonianoside B?

A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []

Q5: How can I quantify Massonianoside B?

A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

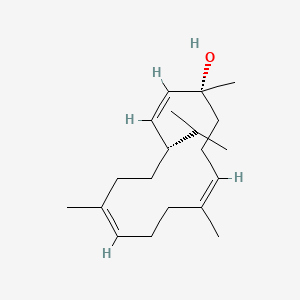

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)

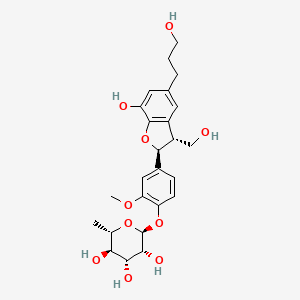

![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)